molecular formula C9H8N2O3S B8419012 2-Ethylsulfanyl-5-nitrobenzooxazole

2-Ethylsulfanyl-5-nitrobenzooxazole

Cat. No.: B8419012
M. Wt: 224.24 g/mol
InChI Key: FRUONTASXOVPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyl-5-nitrobenzooxazole is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-ethylsulfanyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C9H8N2O3S/c1-2-15-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3

InChI Key

FRUONTASXOVPNT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 5-Nitro-3H-benzooxazole-2-thione (10.58 g, 53.9 mmol) in anhydrous THF (300 mL). Cool the mixture to 0° C. in an ice bath. Add NaH (4.90 g, 60% dispersion in mineral oil) slowly. Stir the resulting mixture at 0° C. for 10 min. Add iodoethane (20.0 mL, 0.250 mmol) to the stirring mixture. Allow the mixture to warm to room temperature and stir overnight. Adsorb the reaction mixture onto silica gel and subject to flash column chromatography in 2 batches (330 g, 120 g columns, eluting with 10-50% ethyl acetate/n-hexane both times) to yield the desired product (4.93 g, 41%). 1H NMR (400 MHz, DMSO-d6): δ 8.47 (d, J=2.4 Hz, 1H), 8.23 (dd, J=9.2, 2.6 Hz, 1H), 7.88 (d, J=8.8 Hz, 1H), 3.37 (q, J=6.8 Hz, 2H), 1.45 (t, J=7.6 Hz, 3H).
Quantity
10.58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
catalyst
Reaction Step Three
Yield
41%

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